Cas no 116424-70-5 (6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)-)

116424-70-5 structure
Product name:6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)-
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)- Chemical and Physical Properties
Names and Identifiers
-
- 6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)-
- Fargesone B
- 6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7a
- 6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propenyl)-,(2S,3R,3aR,7R,7aS)- (9CI)
- 6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propenyl)-,[2S-(2a,3b,3ab,7a,7ab)]-
- [ "" ]
- HY-N3892
- DTXSID401103495
- 116424-70-5
- (2S,3R,3aR,7R,7aS)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-6(2H)-benzofuranone
- 6(2H)-Benzofuranone, 2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-, (2S,3R,3aR,7R,7aS)-
- SCHEMBL18838062
- CS-0024413
- (2S,3R,3aR,7R,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one
- AKOS040761727
- F92903
- DA-63374
-
- Inchi: InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14+,19+,20+,21+/m1/s1
- InChI Key: COELSLLVNMRXHB-KILKQMEOSA-N
- SMILES: O1[C@H](C2=CC=C3C(=C2)OCO3)[C@@H](C)[C@@]2(C(=CC([C@H](CC=C)[C@H]12)=O)OC)OC
Computed Properties
- Exact Mass: 372.15700
- Monoisotopic Mass: 372.157
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 630
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.2A^2
- XLogP3: 2.4
Experimental Properties
- Color/Form: Oil
- Density: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 508.0±50.0 °C at 760 mmHg
- Flash Point: 222.0±30.2 °C
- Solubility: Insuluble (4.1E-3 g/L) (25 ºC),
- PSA: 63.22000
- LogP: 3.18180
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)- Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4051-5 mg |
Fargesone B |
116424-70-5 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
A2B Chem LLC | AA15980-5mg |
Fargesone B |
116424-70-5 | 98.0% | 5mg |
$635.00 | 2024-04-20 | |
TargetMol Chemicals | TN4051-1 mL * 10 mM (in DMSO) |
Fargesone B |
116424-70-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-15 | |
TargetMol Chemicals | TN4051-5mg |
Fargesone B |
116424-70-5 | 5mg |
¥ 3560 | 2024-07-20 | ||
TargetMol Chemicals | TN4051-1 ml * 10 mm |
Fargesone B |
116424-70-5 | 1 ml * 10 mm |
¥ 3660 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F84620-5mg |
Fargesone B |
116424-70-5 | ,HPLC≥98% | 5mg |
¥5120.0 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4051-1 mg |
Fargesone B |
116424-70-5 | 1mg |
¥2595.00 | 2022-04-26 |
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)- Related Literature
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
116424-70-5 (6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)-) Related Products
- 116424-69-2(6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2R,3S,3aS,7S,7aR)-)
- 1261806-27-2(3-Amino-6,2'-Bis(trifluoromethyl)biphenyl)
- 903306-18-3(N'-cycloheptyl-N-2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide)
- 1694292-28-8(3-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid)
- 1782528-69-1(1-(1-aminocyclopropyl)naphthalen-2-ol)
- 2361645-29-4(4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride)
- 331460-24-3(2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate)
- 1268091-27-5((2-(tert-Butyl)oxazol-4-yl)methanamine)
- 2680743-20-6(benzyl N-{5-(2-bromophenyl)-1,2,4-oxadiazol-3-ylmethyl}carbamate)
- 2137581-67-8(3-({(tert-butoxy)carbonylamino}methyl)-1,1-dioxo-1lambda6-thiane-3-carboxylic acid)
Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent

Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
CN Supplier
Bulk